molecular formula C16H22N2O3 B12943246 Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12943246
M. Wt: 290.36 g/mol
InChI Key: HMOLUMBNXPQUPP-AWEZNQCLSA-N
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Description

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is an organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m0/s1

InChI Key

HMOLUMBNXPQUPP-AWEZNQCLSA-N

Isomeric SMILES

C1CN(CCC12C[C@@H](CO2)N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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